2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of enantiopure starting materials, such as (2S,3S)-phenylglycidol, to produce chiral oxiranes that can react with amines. The synthesis process is designed to be straightforward, with regioselective ring-opening reactions being a key step . The synthesis of other related compounds, such as 2,3-bis-(N-alkylanilino)propenals and 1,1-bis(p-alkylaminoaryl)propan-2-ones, is influenced by the acidity of the reaction medium, which can direct the course of oxidative aminomercuriation reactions .

Molecular Structure Analysis

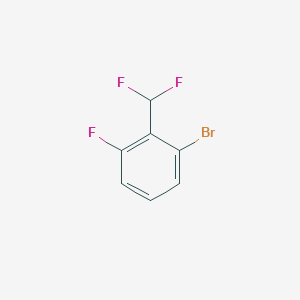

The molecular structure of compounds involving oxirane rings and amines can be complex, with the possibility of forming diastereomeric products. These structures are typically analyzed using various spectroscopic methods, including (19)F, (1)H, and (13)C NMR, as well as HPLC for separation and quantification . Theoretical studies, such as quantum-chemical calculations, can also be used to examine the structure and regiochemistry of the oxirane ring-opening reactions .

Chemical Reactions Analysis

Chemical reactions involving oxirane-containing compounds and amines can lead to a variety of products. For example, the reaction between bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and an oxirane derivative resulted in the formation of aminoalcohols through amine monoalkylation and subsequent reactions with the initial epoxide . The regioselectivity and reaction mechanism can be influenced by factors such as the structure of the amine and the reaction conditions.

Physical and Chemical Properties Analysis

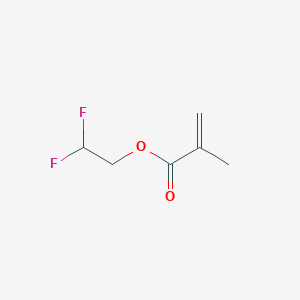

The physical and chemical properties of oxirane-containing compounds used for amine analysis are tailored to facilitate detection and quantification. For instance, fluorinated oxirane compounds exhibit versatility in NMR and HPLC analysis due to their distinct spectroscopic characteristics . Additionally, fluorogenic reagents developed for primary amine detection possess good stability in both acidic and basic solutions, which is beneficial for further manipulation and structural analysis. These compounds can also be analyzed using techniques like CE and MALDI/MS due to their fluorescent properties and hydrophobic nature .

Safety and Hazards

The compound is associated with several hazard statements including H225, H315, H317, H319, and H335 . These indicate that the compound is highly flammable, can cause skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding sparks/open flames/hot surfaces (P210), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(2,3)8-4-6-5-9-6/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMYHLFQJXHHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464282 | |

| Record name | Oxiranemethanamine, N-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(oxiran-2-ylmethyl)propan-2-amine | |

CAS RN |

13080-65-4 | |

| Record name | Oxiranemethanamine, N-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)

![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)